Isopropylcyclohexane

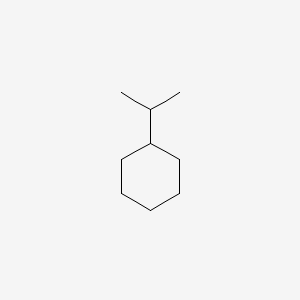

Description

Isopropyl cyclohexane is a colorless liquid. (USCG, 1999)

Structure

3D Structure

Properties

IUPAC Name |

propan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-8(2)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWESVXSMPKAFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Record name | ISOPROPYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061012 | |

| Record name | Cyclohexane, (1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl cyclohexane is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO], Liquid | |

| Record name | ISOPROPYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

310 °F at 760 mmHg (USCG, 1999), 154.00 to 155.00 °C. @ 760.00 mm Hg | |

| Record name | ISOPROPYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

96 °F (USCG, 1999) | |

| Record name | ISOPROPYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8023 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | ISOPROPYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

4.8 [mmHg] | |

| Record name | Isopropylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

696-29-7 | |

| Record name | ISOPROPYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, (1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropylcyclohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S52JAD8P7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-129 °F (USCG, 1999), -89.8 °C | |

| Record name | ISOPROPYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of isopropylcyclohexane (also known as hexahydrocumene). This compound serves as a crucial non-polar solvent and a building block in organic synthesis. Understanding its synthesis and detailed characterization is essential for its application in research and development.

Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of cumene (isopropylbenzene). This method is efficient and provides a high yield of the desired product. An alternative, though less direct for this specific target, is the Friedel-Crafts alkylation of a cyclohexane ring, which is generally less practical than starting with the readily available aromatic precursor.

Catalytic Hydrogenation of Cumene

The primary industrial and laboratory method for producing this compound is the catalytic hydrogenation of cumene. This reaction involves the addition of hydrogen across the aromatic ring of cumene, converting it into a saturated cyclohexane ring.

Reaction: C₆H₅CH(CH₃)₂ + 3 H₂ → C₆H₁₁CH(CH₃)₂

This reaction is typically carried out under pressure using a heterogeneous catalyst. Common catalysts include noble metals like platinum (e.g., PtO₂) or palladium on a carbon support (Pd/C), as well as nickel-based catalysts.[1] The choice of catalyst and reaction conditions (temperature and pressure) can influence the reaction rate and selectivity.[1][2]

Experimental Protocols

Synthesis via Hydrogenation of Cumene

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Cumene (Isopropylbenzene)

-

Platinum(IV) oxide (PtO₂, Adam's catalyst) or 5% Palladium on Carbon (Pd/C)

-

Ethanol (or another suitable solvent like acetic acid)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Hydrogen gas source

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure reaction vessel, dissolve cumene (1 mole equivalent) in a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add the catalyst (e.g., 0.1-1% by weight of PtO₂ relative to the cumene). The vessel should be purged with an inert gas like nitrogen before adding the catalyst to prevent exposure of the catalyst to atmospheric oxygen.

-

Hydrogenation: Seal the reactor and connect it to a hydrogen source. Purge the system with hydrogen gas multiple times to remove any remaining air.

-

Reaction Conditions: Pressurize the vessel with hydrogen to the desired pressure (typically 2-3 atm or higher).[1] Begin agitation and heat the mixture to the target temperature (e.g., 25-50°C). The reaction is exothermic, and cooling may be required to maintain a constant temperature.

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite or a suitable filter to remove the solid catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining liquid is crude this compound. For higher purity, the product can be distilled under atmospheric or reduced pressure.[3]

Characterization Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To assess purity and confirm the molecular weight.

-

Method: A small, diluted sample of the synthesized product is injected into a GC-MS system. The gas chromatogram will indicate the purity by showing the relative areas of the peaks. The mass spectrum of the main peak should correspond to this compound, with a molecular ion peak at m/z 126 and characteristic fragmentation patterns.[4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Method: Dissolve a sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The spectrum is expected to show characteristic signals for the isopropyl protons (a doublet and a multiplet) and the cyclohexane ring protons (broad multiplets).[5]

-

¹³C NMR: The spectrum will show distinct peaks for the different carbon environments in the molecule.

3. Infrared (IR) Spectroscopy:

-

Objective: To identify functional groups.

-

Method: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an ATR-FTIR spectrometer.

-

Expected Data: The spectrum will be dominated by C-H stretching and bending vibrations characteristic of saturated alkanes. Key absorptions are expected just below 3000 cm⁻¹ (aliphatic C-H stretching).[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from synthesis to final characterization of this compound.

Caption: Workflow for this compound Synthesis and Characterization.

Characterization Data

The identity and purity of synthesized this compound are confirmed by its physical and spectroscopic properties.

Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈ | [4][8] |

| Molecular Weight | 126.24 g/mol | [4][9] |

| Appearance | Colorless liquid | [4][10] |

| Boiling Point | 154-155 °C at 760 mmHg | [9][10][11][12] |

| Melting Point | -89.4 °C (-129 °F) | [4] |

| Density | 0.802 g/mL at 25 °C | [9][11][12] |

| Refractive Index (n²⁰/D) | 1.441 - 1.444 | [9][10][12] |

| Vapor Pressure | 4.8 mmHg at 25 °C | [10] |

| Flash Point | 35 °C (95 °F) - closed cup | [4][9] |

Spectroscopic Data

¹H NMR (Proton NMR):

-

δ ~0.85 ppm: Doublet, 6H (two methyl groups of the isopropyl moiety).[5]

-

δ ~1.0-1.8 ppm: Broad multiplets, 11H (cyclohexane ring protons and the methine proton of the isopropyl group).[5]

¹³C NMR (Carbon NMR):

-

Expected chemical shifts would include signals for the two unique carbons of the isopropyl group and the four unique carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy:

-

2950-2850 cm⁻¹: Strong C-H stretching vibrations, characteristic of sp³ hybridized carbons in the cyclohexane and isopropyl groups.[6]

-

1450 cm⁻¹: C-H bending (scissoring) vibrations.

-

1385-1365 cm⁻¹: Characteristic bending for the isopropyl group (often a doublet).

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z = 126.[4]

-

Major Fragments: m/z = 111 ([M-CH₃]⁺), 83 ([M-C₃H₇]⁺, loss of isopropyl group), and other smaller alkyl fragments.[4]

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Cumene hydroperoxide hydrogenation over Pd/C catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. This compound | C9H18 | CID 12763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(696-29-7) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Cyclohexane, (1-methylethyl)- [webbook.nist.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound 99 696-29-7 [sigmaaldrich.com]

- 10. isopropyl cyclohexane, 696-29-7 [thegoodscentscompany.com]

- 11. This compound [myskinrecipes.com]

- 12. chembk.com [chembk.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylcyclohexane, also known as hexahydrocumene, is a cycloalkane with the chemical formula C₉H₁₈. It consists of a cyclohexane ring substituted with an isopropyl group. This colorless liquid is utilized as a solvent in various chemical processes and serves as an intermediate in organic synthesis. Its non-polar nature and relatively low viscosity make it a subject of interest in diverse research and industrial applications, including the formulation of certain products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its synthesis and spectroscopic characteristics.

Physical Properties of this compound

The physical properties of this compound are crucial for its handling, application, and in the design of processes where it is used. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ | [1] |

| Molecular Weight | 126.24 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Characteristic, aromatic | [2] |

Thermal and Density Properties

| Property | Value | Source(s) |

| Boiling Point | 154-155 °C at 760 mmHg | [3][4] |

| Melting Point | -89.4 °C | [4] |

| Flash Point | 35 °C (95 °F) - closed cup | [4] |

| Density | 0.802 g/mL at 25 °C | [4] |

Optical and Other Properties

| Property | Value | Source(s) |

| Refractive Index (n²⁰/D) | 1.441 | [4] |

| Vapor Pressure | 9.9 mmHg at 37.7 °C | [4] |

| Solubility in Water | Insoluble | [5] |

Chemical Properties and Reactivity

This compound, as a saturated cycloalkane, is relatively inert under normal conditions. Its chemical reactivity is primarily characterized by combustion and free-radical substitution reactions.

-

Combustion : Like other alkanes, this compound undergoes complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[6]

-

Halogenation : In the presence of ultraviolet (UV) light or high temperatures, this compound can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism, where hydrogen atoms on the cyclohexane ring or the isopropyl group are replaced by halogen atoms.[7][8] The reaction typically leads to a mixture of mono- and poly-halogenated products.

-

Oxidation : While resistant to oxidation under mild conditions, this compound can be oxidized under more vigorous conditions using strong oxidizing agents.[9][10] The oxidation can lead to the formation of alcohols, ketones, and eventually ring-opening products.

-

Dehydrogenation : Catalytic dehydrogenation of this compound at elevated temperatures can yield cumene (isopropylbenzene).[11][12][13][14] This reversible reaction is an important industrial process.

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound using a small sample volume.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side-arm.

-

Add a small amount of this compound (approximately 0.5 mL) to the small test tube.

-

Place the capillary tube, with its open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the Thiele tube, with the thermometer bulb and sample positioned below the side-arm.

-

Gently heat the side-arm of the Thiele tube.

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Objective: To accurately determine the density of this compound at a specific temperature.

Apparatus:

-

Pycnometer (a specific volume glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and weigh it (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and repeat step 3.

-

Dry the outside and weigh the pycnometer filled with the sample (m₃).

-

Calculate the density of this compound using the following formula: Density_sample = [(m₃ - m₁) / (m₂ - m₁)] * Density_water (where Density_water at the experimental temperature is a known value).

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of this compound.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Soft tissue paper

-

Ethanol or acetone for cleaning

Procedure:

-

Turn on the refractometer and the water circulator set to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.

-

Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue moistened with ethanol or acetone. Allow the prisms to dry completely.

-

Place a few drops of this compound onto the surface of the refracting prism using a clean dropper.

-

Close the prism assembly securely.

-

Look through the eyepiece and adjust the light source and mirror to obtain maximum illumination.

-

Rotate the coarse adjustment knob until the light and dark fields appear in the field of view.

-

Adjust the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

-

If a colored band is visible at the dividing line, turn the dispersion correction knob until the line is sharp and achromatic.

-

Align the dividing line exactly with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of cumene (isopropylbenzene). This process involves the addition of hydrogen across the aromatic ring of cumene in the presence of a suitable catalyst.

Experimental Workflow: Synthesis of this compound

References

- 1. This compound | C9H18 | CID 12763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 3. This compound(696-29-7) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(696-29-7) 13C NMR spectrum [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. The Reactions of Alkanes, [chemed.chem.purdue.edu]

- 7. Alkanes & Cycloalkanes [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. d-nb.info [d-nb.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic dehydrogenation of cycloalkanes in the presence of uranium hydrogen sponges [inis.iaea.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conformational Analysis of Isopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of isopropylcyclohexane, a key model system in stereochemistry. Understanding the conformational preferences of substituted cyclohexanes is fundamental in various fields, including medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its physical properties and biological activity.

Core Concepts: Chair Conformation and Steric Hindrance

Cyclohexane predominantly exists in a puckered chair conformation to minimize angle and torsional strain. In this conformation, the substituent on the ring can occupy one of two positions: axial or equatorial. The interconversion between these two chair forms is known as a ring flip.

For monosubstituted cyclohexanes, the two chair conformations are not energetically equivalent. The relative stability of the axial versus the equatorial conformer is determined by steric interactions. In the axial position, the substituent experiences steric hindrance from the two other axial hydrogens on the same side of the ring (1,3-diaxial interactions).[1][2][3] These interactions are a form of gauche butane interaction.[3][4] In the equatorial position, the substituent is further away from other ring atoms, leading to a more stable conformation.[1][2]

The isopropyl group, being bulkier than a methyl or ethyl group, exhibits a strong preference for the equatorial position to alleviate steric strain.[1][5]

Quantitative Conformational Analysis

The energy difference between the axial and equatorial conformers is quantified by the Gibbs free energy change (ΔG°), also known as the A-value or conformational free energy.[5] A larger A-value indicates a greater preference for the equatorial position. The equilibrium constant (K) for the axial-equatorial equilibrium is related to the A-value by the equation:

ΔG° = -RT ln(K)

where R is the gas constant and T is the temperature in Kelvin.

The conformational preference is also influenced by enthalpy (ΔH°) and entropy (ΔS°) contributions, where ΔG° = ΔH° - TΔS°.

Thermodynamic Data for this compound

The following tables summarize the experimentally and computationally determined thermodynamic parameters for the equatorial-axial equilibrium of this compound.

Table 1: Gibbs Free Energy (A-value) for the Isopropyl Group

| A-value (kcal/mol) | Temperature (°C) | Method | Reference |

| 2.15 | 25 | Not Specified | [5] |

| 2.2 | 25 | Not Specified | [6] |

| 2.15 | 25 | Not Specified | [7] |

Table 2: Enthalpy and Entropy Differences for this compound

| -ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Temperature (K) | Method | Reference |

| 1.40 ± 0.15 | 3.5 ± 0.9 | 157 | Low-Temperature ¹³C NMR | [8][9][10] |

| 1.52 | 2.31 | Not Specified | Low-Temperature ¹³C NMR | [11][12] |

Experimental and Computational Protocols

The determination of the conformational energies of this compound has been achieved through a combination of experimental techniques and computational methods.

Experimental Methodology: Low-Temperature Carbon-13 NMR Spectroscopy

A primary experimental technique for determining conformational equilibria is low-temperature Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.[11][12]

Protocol Outline:

-

Sample Preparation: A solution of this compound, often isotopically labeled (e.g., [α-¹³C]-isopropylcyclohexane), is prepared in a suitable solvent system that remains liquid at very low temperatures, such as a mixture of CFCl₃ and CDCl₃.[11][12]

-

Low-Temperature NMR Measurement: The sample is cooled to a temperature where the rate of the chair flip is slow enough on the NMR timescale to allow for the observation of separate signals for the axial and equatorial conformers. Temperatures as low as 149 K have been reported for these studies.[9]

-

Data Acquisition: ¹³C NMR spectra are recorded, and the signals corresponding to specific carbon atoms in both the axial and equatorial conformers are identified.

-

Equilibrium Constant Determination: The ratio of the integrated intensities of the signals for the two conformers is used to calculate the equilibrium constant (K).[9] In some approaches, the natural abundance ¹³C signal of a ring carbon in the more abundant equatorial isomer is used as an internal reference to compare against the signal of an enriched carbon in the less abundant axial isomer.[8][9]

-

Thermodynamic Parameter Calculation: By measuring the equilibrium constant at various temperatures (a van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined. The Gibbs free energy (ΔG°) can then be calculated at a specific temperature.

Computational Chemistry Methods

Computational chemistry provides a powerful tool for investigating the conformational landscape of molecules.

Protocol Outline:

-

Structure Generation: Initial 3D structures of the axial and equatorial conformers of this compound are generated.

-

Geometry Optimization: The geometries of both conformers are optimized to find the lowest energy structures using various levels of theory.

-

Energy Calculation: The single-point energies of the optimized structures are calculated to determine the relative energy difference between the conformers. Several computational levels of theory have been employed, with varying degrees of accuracy:

-

Ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD) have been used.[8][13]

-

Density Functional Theory (DFT): Functionals such as B3LYP are commonly used.[8][13]

-

Molecular Mechanics: Force fields like MM2, MM3, and MM4 can also be used for conformational analysis.[14]

-

-

Thermodynamic Corrections: Frequency calculations are performed to obtain zero-point vibrational energies and thermal corrections to calculate enthalpy and Gibbs free energy at a given temperature.

Computational studies have shown that an axial isopropyl group can lead to a local flattening of the cyclohexane ring.[8][13]

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the key conformational principles of this compound.

Caption: Equilibrium between axial and equatorial conformers.

Caption: Experimental workflow for NMR conformational analysis.

Caption: Logical relationship of steric strain in the axial conformer.

References

- 1. fiveable.me [fiveable.me]

- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. brainly.com [brainly.com]

- 7. Solved 4. The Gibbs free energy difference between the axial | Chegg.com [chegg.com]

- 8. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Conformational studies in the cyclohexane series. 1. Experimental and computational investigation of methyl, ethyl, isopropyl, and tert-butylcyclohexanes Version 4.02 [ursula.chem.yale.edu]

- 11. The experimental determination of the conformational free energy, enthalpy, and entropy differences for alkyl groups in alkylcyclohexanes by low temperature carbon-13 magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. The experimental determination of the conformational free energy, enthalpy, and entropy differences for alkyl groups in alkylcyclohexanes by low temperature carbon-13 magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. | Semantic Scholar [semanticscholar.org]

- 14. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Isopropylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for isopropylcyclohexane (chemical formula C₉H₁₈), a saturated monocyclic hydrocarbon.[1] The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and chemical industries. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are essential for complete characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms. The chemical shifts are influenced by the electronic environment and the spatial arrangement of the protons.

Table 1: ¹H NMR Chemical Shift Assignments for this compound [2]

| Assignment | Chemical Shift (ppm) |

| A | 1.77 - 1.60 |

| B | 1.393 |

| C | 1.19 |

| D | 1.14 |

| E | 1.03 |

| F | 0.94 |

| G | 0.847 |

Note: The assignments correspond to different proton environments within the this compound molecule. The data was acquired at 399.65 MHz in CDCl₃.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Assignment | Chemical Shift (ppm) |

| - | Data not explicitly available in search results |

Note: While a dedicated ¹³C NMR spectrum for this compound is available, specific chemical shift values were not detailed in the provided search results.[3] Researchers should refer to spectral databases for precise peak assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~2925 - 2850 | C-H stretch (alkane) |

| ~1465 - 1445 | C-H bend (methylene and methyl) |

| ~1385 - 1365 | C-H bend (gem-dimethyl) |

Note: The exact peak positions can be found by consulting the full IR spectrum available in various databases.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is useful for structural elucidation.

Table 4: Major Mass Spectrometry Peaks for this compound (Electron Ionization) [6]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 126 | 10.1 (Molecular Ion) |

| 83 | 100.0 (Base Peak) |

| 82 | 79.2 |

| 55 | 89.9 |

| 67 | 27.7 |

| 41 | 41.0 |

| 69 | 17.5 |

| 43 | 12.9 |

| 27 | 11.7 |

| 29 | 9.0 |

Note: The molecular ion peak at m/z 126 confirms the molecular weight of this compound (126.24 g/mol ).[6][7][8] The fragmentation pattern is characteristic of an alkyl-substituted cyclohexane.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.[9][10][11] Ensure the sample is completely dissolved and the solution is homogeneous.[9]

-

Instrument Setup : Insert the NMR tube into the spectrometer.[9] The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure stability.[9] The magnetic field is then shimmed to maximize its homogeneity and improve spectral resolution.[9]

-

Data Acquisition : The appropriate nucleus (¹H or ¹³C) is selected, and the probe is tuned and matched for optimal signal detection.[9] For ¹H NMR, a small number of scans are typically sufficient. For the less sensitive ¹³C nucleus, a larger number of scans is required to achieve a good signal-to-noise ratio.[10]

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phase-corrected, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

-

Sample Application : Place a small drop of liquid this compound directly onto the ATR crystal.[12]

-

Instrument Setup : Ensure the ATR accessory is correctly installed in the FTIR spectrometer. Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.[13]

-

Data Acquisition : Acquire the sample spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.[13]

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning : After the measurement, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) to remove any sample residue.[12]

Electron Ionization (EI) Mass Spectrometry Protocol

-

Sample Introduction : this compound, being a volatile liquid, is introduced into the ion source of the mass spectrometer, where it is vaporized.[14][15]

-

Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[14][16] This causes the molecules to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. hmdb.ca [hmdb.ca]

- 2. This compound(696-29-7) 1H NMR [m.chemicalbook.com]

- 3. This compound(696-29-7) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(696-29-7) IR Spectrum [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(696-29-7) MS [m.chemicalbook.com]

- 7. This compound | C9H18 | CID 12763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclohexane, (1-methylethyl)- [webbook.nist.gov]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. agilent.com [agilent.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Thermodynamic Properties of Isopropylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylcyclohexane is a cycloalkane that serves as a fundamental structural motif in many organic molecules, including pharmaceuticals and natural products. A thorough understanding of its thermodynamic properties is crucial for predicting molecular behavior, stability, and reactivity. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, details the experimental methodologies used for their determination, and presents the data in a clear, accessible format.

Core Thermodynamic Data

The thermodynamic properties of this compound are summarized in the tables below. These values are essential for computational modeling, reaction design, and understanding the conformational landscape of molecules containing this moiety.

Table 1: Physical and Thermochemical Properties

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₉H₁₈ | - | [1] |

| Molecular Weight | 126.24 | g/mol | [1] |

| Boiling Point | 154.4 | °C | |

| Melting Point | -89.5 | °C | |

| Density (at 20°C) | 0.802 | g/mL | |

| Vapor Pressure (at 37.7°C) | 9.9 | mmHg | |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -230.1 ± 1.2 | kJ/mol | |

| Standard Enthalpy of Combustion (liquid, 298.15 K) | -5889.4 ± 1.1 | kJ/mol |

Table 2: Conformational Thermodynamic Properties

The conformational equilibrium between the axial and equatorial conformers of the isopropyl group on the cyclohexane ring is a key determinant of its thermodynamic behavior. The "A-value" represents the Gibbs free energy difference between the axial and equatorial conformations.[2][3]

| Parameter | Value | Units | Reference(s) |

| A-value (ΔG°) | 2.15 - 2.2 | kcal/mol | [2][4] |

| 9.0 - 9.2 | kJ/mol | [4] | |

| Conformational Enthalpy (ΔH°) | ~1.52 | kcal/mol | |

| Conformational Entropy (ΔS°) | ~2.31 | cal/mol·K |

Note: The positive A-value indicates a strong preference for the equatorial conformation.

Table 3: Heat Capacity of Liquid this compound

The heat capacity of liquid this compound varies with temperature. The following table presents smoothed values at selected temperatures.

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) |

| 280 | 215.3 |

| 290 | 220.1 |

| 300 | 225.0 |

| 310 | 230.0 |

| 320 | 235.1 |

| 330 | 240.3 |

| 340 | 245.6 |

| 350 | 251.0 |

Data extrapolated and smoothed from various sources.

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental techniques. This section details the methodologies for key experiments.

Oxygen Bomb Calorimetry for Enthalpy of Combustion

This method is used to determine the heat of combustion of liquid samples like this compound.[5]

Objective: To measure the heat released during the complete combustion of a known mass of this compound.

Apparatus:

-

Parr Oxygen Bomb Calorimeter or similar instrument

-

Oxygen cylinder with pressure regulator

-

Pellet press (for solid samples, but can be adapted for liquids)

-

Ignition wire (iron or platinum)

-

Crucible

-

High-precision thermometer

-

Stirrer

-

Calorimeter bucket and jacket

-

Analytical balance

Procedure:

-

Sample Preparation: A precisely weighed sample of liquid this compound (typically 0.5 - 1.0 g) is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule may be necessary.

-

Bomb Assembly: A known length of ignition wire is attached to the electrodes of the bomb head, with the wire positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The bucket is then placed in an insulating jacket. The temperature of the water is allowed to equilibrate, and the initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the bucket is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Corrections and Calculations: The raw temperature rise is corrected for heat exchange with the surroundings, the heat released by the combustion of the ignition wire, and the formation of nitric acid from residual nitrogen. The heat of combustion of the sample is then calculated using the heat capacity of the calorimeter, which is determined by calibrating the system with a standard substance of known heat of combustion (e.g., benzoic acid).[6]

Low-Temperature ¹³C NMR Spectroscopy for Conformational Analysis

This technique is employed to determine the equilibrium constant between the axial and equatorial conformers of this compound, from which the Gibbs free energy, enthalpy, and entropy differences can be calculated.[7]

Objective: To "freeze out" the chair-flip of the cyclohexane ring on the NMR timescale to allow for the individual observation and quantification of the axial and equatorial conformers.

Apparatus:

-

High-field NMR spectrometer equipped with a variable temperature (VT) unit.

-

Low-temperature NMR probe.

-

Class A NMR tubes.

-

Cryogenic liquid (e.g., liquid nitrogen) for cooling.

Procedure:

-

Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., a mixture of deuterated chloroform and dichlorofluoromethane).

-

Spectrometer Setup: The NMR probe is cooled to the desired low temperature (typically below -80 °C) using the VT unit. The temperature is carefully calibrated.

-

Data Acquisition: A ¹³C NMR spectrum is acquired at the low temperature. At this temperature, the rate of interconversion between the two chair conformations is slow enough that separate signals for the carbon atoms in the axial and equatorial conformers can be resolved.

-

Integration and Analysis: The integrals of the signals corresponding to the axial and equatorial conformers are measured. The ratio of these integrals provides the equilibrium constant (K) for the conformational equilibrium.

-

Thermodynamic Calculations: The Gibbs free energy difference (ΔG°) is calculated from the equilibrium constant using the equation ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. By performing the experiment at multiple temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the conformational change can be determined from a van't Hoff plot (lnK vs. 1/T).

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a precise method for measuring the heat capacity of a liquid as a function of temperature.

Objective: To measure the amount of heat required to raise the temperature of a known mass of this compound by a specific amount, while minimizing heat exchange with the surroundings.

Apparatus:

-

Adiabatic calorimeter with a sample cell.

-

Heater with a precisely controlled power supply.

-

High-precision thermometer.

-

Adiabatic shield or jacket with temperature control.

-

Vacuum system.

Procedure:

-

Sample Loading: A known mass of this compound is loaded into the sample cell of the calorimeter.

-

Thermal Equilibration: The sample is cooled to the starting temperature of the measurement range. The adiabatic shield is maintained at the same temperature as the sample cell to prevent heat loss.

-

Heating and Measurement: A known amount of electrical energy is supplied to the heater in the sample cell, causing a small increase in temperature (typically 1-5 K). The temperature change is precisely measured.

-

Stepwise Heating: This process of heating and temperature measurement is repeated in a stepwise manner across the desired temperature range.

-

Calculation: The heat capacity (Cp) at each temperature is calculated using the equation Cp = (ΔQ / ΔT) / n, where ΔQ is the heat supplied, ΔT is the resulting temperature change, and n is the number of moles of the sample.

Visualizations

Conformational Equilibrium of this compound

The following diagram illustrates the dynamic equilibrium between the more stable equatorial conformer and the less stable axial conformer of this compound. This equilibrium is fundamental to its thermodynamic properties.

Caption: Conformational equilibrium of this compound.

Experimental Workflow for Bomb Calorimetry

This diagram outlines the major steps involved in determining the enthalpy of combustion using an oxygen bomb calorimeter.

Caption: Workflow for Bomb Calorimetry.

Conclusion

This technical guide has provided a detailed summary of the thermodynamic properties of this compound, including key data presented in a structured format. The experimental protocols for determining these properties have been outlined to provide a practical understanding of the underlying measurement techniques. The provided visualizations further clarify the important concepts of conformational equilibrium and the experimental workflow for calorimetry. This information is intended to be a valuable resource for researchers and professionals in chemistry and drug development, aiding in the design and interpretation of experiments and computational studies involving molecules containing the this compound moiety.

References

- 1. This compound | C9H18 | CID 12763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. Solved The standard free-energy difference between the two | Chegg.com [chegg.com]

- 5. General Bomb Run Procedure [uagra.uninsubria.it]

- 6. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Isopropylcyclohexane: A Deep Dive into Isomerism and Stereochemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereochemistry of isopropylcyclohexane, a fundamental model system in conformational analysis. Understanding the spatial arrangement of substituents on a cyclohexane ring is paramount in various fields, including medicinal chemistry and materials science, as it directly influences molecular properties and biological activity. This document details the conformational analysis of monosubstituted and disubstituted isopropylcyclohexanes, presents quantitative data on their relative stabilities, and outlines the experimental protocols used to determine these properties.

Conformational Analysis of this compound

This compound, as a monosubstituted cyclohexane, exists predominantly in a chair conformation to minimize angle and torsional strain. The isopropyl group can occupy either an axial or an equatorial position. These two conformers are in rapid equilibrium at room temperature through a process known as ring flipping.

However, the two chair conformations are not energetically equivalent. The equatorial conformation is significantly more stable than the axial conformation. This preference is attributed to steric hindrance, specifically 1,3-diaxial interactions, which are repulsive non-bonded interactions between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions). In the axial conformation of this compound, the bulky isopropyl group experiences significant steric strain from these interactions.[1]

The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial equilibrium. A larger A-value indicates a greater preference for the equatorial position.

Quantitative Data: Conformational Free Energy (A-value)

The A-value for the isopropyl group is a critical parameter in conformational analysis. It allows for the quantitative prediction of the conformational equilibrium in more complex substituted cyclohexanes.

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |

| Isopropyl | 2.15 - 2.2 | 9.0 - 9.2 |

Table 1: Conformational Free Energy (A-value) of the Isopropyl Group.

This energy difference corresponds to a significant preference for the equatorial conformer at room temperature. The equilibrium constant (Keq) for the conformational interchange can be calculated using the equation:

ΔG° = -RT ln(Keq)

Where:

-

ΔG° is the A-value

-

R is the gas constant (1.987 cal/mol·K)

-

T is the temperature in Kelvin

Stereoisomerism in Disubstituted Isopropylcyclohexanes

When a second substituent is introduced onto the this compound ring, cis-trans (geometric) isomerism becomes possible. The relative stability of these isomers is determined by the conformational preferences of both substituents.

Case Study: 1-Isopropyl-4-methylcyclohexane

For 1-isopropyl-4-methylcyclohexane, two geometric isomers exist: cis and trans. Their relative stabilities are dictated by the ability of the substituents to occupy equatorial positions in the chair conformation.

-

trans-1-Isopropyl-4-methylcyclohexane: This isomer is more stable.[2][3][4] In its most stable conformation, both the larger isopropyl group and the methyl group can occupy equatorial positions, thus minimizing steric strain. This di-equatorial arrangement avoids unfavorable 1,3-diaxial interactions.

-

cis-1-Isopropyl-4-methylcyclohexane: In the cis isomer, one substituent must be in an axial position while the other is equatorial. To achieve the most stable conformation, the bulkier isopropyl group will preferentially occupy the equatorial position, forcing the methyl group into an axial position. This results in a higher energy conformation compared to the trans isomer due to the 1,3-diaxial interactions experienced by the axial methyl group.

Case Study: 1,4-Dithis compound

The principles of conformational analysis are further exemplified by 1,4-dithis compound.

-

trans-1,4-Dithis compound: The trans isomer is considerably more stable because both bulky isopropyl groups can reside in equatorial positions in the chair conformation.[5] This di-equatorial arrangement minimizes steric hindrance.

-

cis-1,4-Dithis compound: For the cis isomer, one isopropyl group must be axial while the other is equatorial. The significant steric strain introduced by an axial isopropyl group makes this isomer much less stable than the trans isomer.

Quantitative Data: Relative Stability of Disubstituted Isomers

| Isomer Pair | More Stable Isomer | Reason for Higher Stability | Estimated Energy Difference (kcal/mol) |

| cis/trans-1-Isopropyl-4-methylcyclohexane | trans | Both groups can be equatorial | ~1.7 |

| cis/trans-1,4-Dithis compound | trans | Both groups can be equatorial | ~2.15 |

Table 2: Relative Stabilities of Disubstituted this compound Isomers.

Experimental Determination of Conformational Equilibria

The primary technique for experimentally determining the A-values and conformational equilibria of substituted cyclohexanes is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy .[6]

Principle of the Method

At room temperature, the ring flip of cyclohexane and its derivatives is very rapid on the NMR timescale. This rapid interchange results in a time-averaged spectrum where the signals for axial and equatorial protons are observed as a single, averaged peak.

By lowering the temperature, the rate of ring flipping can be significantly decreased. Below a certain temperature, known as the coalescence temperature, the interconversion becomes slow enough on the NMR timescale that distinct signals for the axial and equatorial conformers can be resolved.

The ratio of the two conformers at equilibrium can then be determined by integrating the signals corresponding to each conformer. From the equilibrium constant (Keq), the Gibbs free energy difference (ΔG°) can be calculated.

Experimental Protocol: Determination of this compound A-value by ¹H NMR

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)).

-

Transfer the solution to a high-quality NMR tube.

-

-

NMR Spectrometer Setup:

-

Variable Temperature Experiment:

-

Gradually lower the temperature of the NMR probe in increments.[9] Allow the temperature to equilibrate at each step before acquiring a spectrum.

-

Monitor the ¹H NMR spectrum as the temperature decreases. Observe the broadening and eventual coalescence of the signals corresponding to the cyclohexane ring protons.

-

Continue to lower the temperature until the signals for the axial and equatorial conformers are well-resolved into two distinct sets of peaks. This typically occurs at temperatures below -60 °C for cyclohexane derivatives.[6]

-

-

Data Acquisition and Analysis:

-

Acquire a high-quality ¹H NMR spectrum at a low temperature where the two conformers are clearly resolved.

-

Identify a well-resolved signal for each conformer (e.g., the proton on the carbon bearing the isopropyl group).

-

Integrate the area of the selected signals for the axial and equatorial conformers. The ratio of these integrals corresponds to the ratio of the conformers at that temperature (Keq = [equatorial]/[axial]).

-

Calculate the Gibbs free energy difference (A-value) using the equation: ΔG° = -RT ln(Keq), where T is the temperature of the measurement in Kelvin.

-

Visualizing this compound Stereochemistry

The following diagrams, generated using the DOT language, illustrate the key stereochemical concepts discussed in this guide.

References

- 1. homework.study.com [homework.study.com]

- 2. homework.study.com [homework.study.com]

- 3. brainly.in [brainly.in]

- 4. homework.study.com [homework.study.com]

- 5. researchgate.net [researchgate.net]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 8. imserc.northwestern.edu [imserc.northwestern.edu]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of Isopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the synthesis of isopropylcyclohexane, a key intermediate in various chemical and pharmaceutical applications. The document outlines the primary synthetic routes, detailing the catalysts, reaction conditions, and experimental protocols. Quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways and workflows are visualized using Graphviz diagrams.

Introduction

This compound, also known as hexahydrocumene, is a cycloalkane of significant interest due to its structural properties and role as a precursor in the synthesis of fine chemicals and active pharmaceutical ingredients. Its synthesis is primarily achieved through two main strategies: the hydrogenation of cumene (isopropylbenzene) and the alkylation of a cyclohexane ring. This guide will delve into the core methodologies for its preparation, with a focus on catalytic processes that offer high yield and selectivity.

Primary Synthetic Routes

The most prevalent methods for synthesizing this compound involve a two-step process starting from benzene or the direct hydrogenation of cumene.

Two-Step Synthesis: Alkylation of Benzene followed by Hydrogenation

This is a widely used industrial method that first involves the Friedel-Crafts alkylation of benzene with propylene or isopropanol to produce cumene. The resulting cumene is then hydrogenated to yield this compound.

Step 1: Friedel-Crafts Alkylation of Benzene

The alkylation of benzene is an electrophilic aromatic substitution reaction that can be catalyzed by various Lewis acids and solid acid catalysts, particularly zeolites. Zeolite catalysts are often preferred due to their high activity, selectivity, and reusability, as well as their more environmentally benign nature compared to traditional catalysts like AlCl₃.[1]

Step 2: Hydrogenation of Cumene

The subsequent hydrogenation of the aromatic ring of cumene to a cyclohexane ring is typically carried out using heterogeneous catalysts containing noble metals such as ruthenium, rhodium, platinum, or palladium.

Caption: Two-step synthesis of this compound from benzene.

Direct Hydrogenation of Cumene

This method focuses solely on the catalytic hydrogenation of cumene to this compound. The choice of catalyst and reaction conditions is crucial to achieve high conversion and selectivity, avoiding side reactions such as dealkylation.

Quantitative Data on this compound Synthesis

The following tables summarize the quantitative data extracted from the literature for the key synthetic steps.

Friedel-Crafts Alkylation of Benzene to Cumene

| Catalyst | Alkylating Agent | Temperature (°C) | Pressure | Benzene:Alkene Molar Ratio | Cumene Selectivity (%) | Reference |

| USY Zeolite | Propylene | - | - | - | >90 | [2] |

| Hβ Zeolite | Isopropanol | 210 | Atmospheric | 8:1 | 93.55 | [2] |

| Beta Zeolite | Propylene | 150 | 3.0 MPa | 7.4:1 | - | [2] |

| Ce-modified Beta Zeolite | 1,4-Diisopropylbenzene | 300 | Atmospheric | 5:1 | 83.82 | [3] |

| Ce-modified Nanosized Zeolite X | 1,4-Diisopropylbenzene | 225-320 | Atmospheric | 1-12.5 | 97 | [4] |

Hydrogenation of Cumene and its Derivatives

| Substrate | Catalyst | Temperature (°C) | H₂ Pressure | Solvent | Yield/Conversion (%) | Reference |

| Cumene (i-Propylbenzene) | Cationic Arene Ruthenium Cluster | 110 | 60 bar | Water (biphasic) | >99.9 | [5] |

| 2-Phenyl-1-propene | Rh(0)*complex | 20 | 760 Torr | Water | 100 | [3] |

| p-Isopropylphenol | 5% Ru/C | 50-150 | 1.0-5.0 MPa | - | High | [6] |

| Cumic Acid | Platinum Oxide | Room Temp | 5 kg/cm ² | Acetic Acid | 96 (of carboxylic acid derivative) | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

Protocol 1: Friedel-Crafts Alkylation of Benzene with Isopropanol using a Zeolite Catalyst

This protocol is a representative procedure for the synthesis of cumene.

Materials:

-

Benzene

-

Isopropanol

-

Beta Zeolite catalyst

-

Nitrogen gas for inerting

Equipment:

-

Fixed-bed reactor

-

High-pressure liquid pump

-

Temperature controller

-

Gas chromatograph for analysis

Procedure:

-

The beta zeolite catalyst is pelletized, crushed, and sieved to the desired particle size.

-

The catalyst is packed into a fixed-bed reactor.

-

The catalyst is activated in-situ by heating under a flow of nitrogen gas to remove any adsorbed moisture.

-

A feed mixture of benzene and isopropanol, with a molar ratio of 8:1, is introduced into the reactor using a high-pressure liquid pump.[2]

-

The reaction is carried out at a temperature of 210°C and atmospheric pressure.[2]

-

The reactor effluent is cooled and collected.

-

The product mixture is analyzed by gas chromatography to determine the conversion of isopropanol and the selectivity to cumene.

Caption: Experimental workflow for Friedel-Crafts alkylation.

Protocol 2: Hydrogenation of Cumene using a Ruthenium Catalyst

This protocol is based on a general procedure for the hydrogenation of aromatic compounds.[5]

Materials:

-

Cumene (Isopropylbenzene)

-

Cationic arene ruthenium cluster catalyst

-

Deionized water

-

Hydrogen gas

Equipment:

-

Stainless steel autoclave (100 mL)

-

Magnetic stirrer with heating

-

Pressure gauge

Procedure:

-

0.01 mmol of the cationic arene ruthenium cluster catalyst is dissolved in 5 mL of deionized water.

-

The aqueous catalyst solution is placed in the stainless steel autoclave.

-

10 mmol of cumene is added to the autoclave, forming a biphasic system.[5]

-

The autoclave is sealed and purged three times with hydrogen gas.

-

The autoclave is then pressurized with hydrogen to 60 bar.[5]

-

The reaction mixture is heated to 110°C with vigorous stirring (900 rpm).[5]

-

After the reaction is complete, the autoclave is cooled in an ice-water bath to room temperature, and the pressure is released.

-

The organic and aqueous phases are separated. The organic phase contains the this compound product.

-